molecular formula C19H26N2O B14398302 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile CAS No. 88122-36-5

1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile

Katalognummer: B14398302
CAS-Nummer: 88122-36-5
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: XQKWHCCAWHCOBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile is a complex organic compound with a piperidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of a benzyl-substituted piperidine with ethyl and oxobutan-2-yl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carboxamide
  • 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-amine
  • 1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-ol

Uniqueness

1-Benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88122-36-5

Molekularformel

C19H26N2O

Molekulargewicht

298.4 g/mol

IUPAC-Name

1-benzyl-3-ethyl-4-(1-oxobutan-2-yl)piperidine-2-carbonitrile

InChI

InChI=1S/C19H26N2O/c1-3-16(14-22)18-10-11-21(19(12-20)17(18)4-2)13-15-8-6-5-7-9-15/h5-9,14,16-19H,3-4,10-11,13H2,1-2H3

InChI-Schlüssel

XQKWHCCAWHCOBA-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(CCN(C1C#N)CC2=CC=CC=C2)C(CC)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.